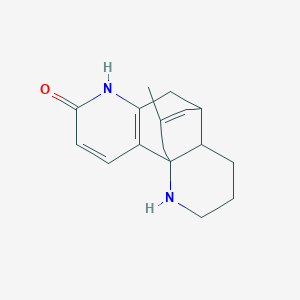

huperzine b

Description

Properties

IUPAC Name |

16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWGABLTRMRUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Total Synthesis of (±)-Huperzine B

The inaugural total synthesis of racemic this compound, reported by researchers in 1997, established a 12-step sequence starting from readily available precursors. This route employed a tandem Michael addition and intramolecular Mannich cyclization to construct the tetracyclic core (Table 1).

Table 1: Key Steps in the 1997 Total Synthesis of (±)-Huperzine B

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Michael Addition | LiHMDS, THF, -78°C | Enolate formation |

| 2 | Mannich Cyclization | HCl, MeOH, reflux | Tetracyclic intermediate |

| 3 | Reductive Amination | NaBH₃CN, AcOH | Amine functionalization |

| 4 | Oxidation | PCC, CH₂Cl₂ | Ketone formation |

| 12 | Final Deprotection | HBr, AcOH, reflux | (±)-Huperzine B |

This route achieved an overall yield of 6.6%, with the stereochemical outcome governed by the conformational rigidity of the tetracyclic intermediate. While groundbreaking, the racemic nature of the product limited its direct pharmacological applicability, necessitating subsequent enantioselective refinements.

Radical Cyclization Approaches

A paradigm shift emerged with the exploration of radical-mediated cyclizations, as demonstrated in Susan E. Booth’s 2015 thesis. This methodology leveraged intramolecular vinyl and aryl radical additions to oxime ethers, enabling the construction of bicyclic and tricyclic frameworks central to this compound.

Mechanistic Insights :

-

Radical Generation : Tributyltin hydride (Bu₃SnH) facilitated the homolytic cleavage of carbon-halogen bonds, generating vinyl radicals.

-

Cyclization : Radicals underwent 5-exo or 6-endo cyclization onto oxime ethers, forming nitrogen-containing rings with high regioselectivity.

-

Post-Cyclization Modifications : Hydroxylamine intermediates were subjected to reductive N–O bond cleavage, though challenges in achieving high yields persisted.

This approach highlighted the potential for modular synthesis, enabling diversification of the Lycopodium alkaloid scaffold. However, the reliance on toxic tin reagents and moderate yields (40–60% per step) underscored the need for further optimization.

Multi-Step Synthesis from (+)-Pulegone

A 12-step synthesis from (+)-pulegone, a monoterpene, exemplifies the use of chiral pool strategies to access enantiomerically pure this compound. Critical steps included:

-

Enolate Alkylation : Lithium diisopropylamide (LDA)-mediated enolate formation at -25°C, followed by alkylation with methyl acrylate.

-

Palladium-Catalyzed Coupling : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) enabled C–N bond formation, establishing the quinuclidine framework.

-

Selective Oxidation : Tetrapropylammonium perruthenate (TPAP) oxidized secondary alcohols to ketones without over-oxidation.

Table 2: Reaction Conditions and Yields for Select Steps

| Step | Reaction | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| 3 | Enolate Alkylation | -25°C | LDA | 72 |

| 5 | Reductive Amination | 0–20°C | NaBH₄ | 68 |

| 8 | Mesylation | 20°C | MsCl, Et₃N | 85 |

| 12 | Hydrogenolysis | 20°C | Pd/C, H₂ | 91 |

This route achieved a cumulative yield of ~8.2%, with stereochemical fidelity ensured by the inherent chirality of (+)-pulegone.

Comparative Analysis of Preparation Methods

Table 4: Efficiency Metrics Across Synthesis Routes

Key Observations :

-

Chemical Synthesis : The (+)-pulegone route offers enantiopure product but requires costly chiral starting materials.

-

Biotechnological Methods : While scalable, yield variability across media formulations necessitates further optimization.

Chemical Reactions Analysis

Types of Reactions: Huperzine B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, oxidizing agents, and reducing agents .

Major Products Formed: The major products formed from these reactions include various huperzine derivatives, which are studied for their enhanced pharmacological properties .

Scientific Research Applications

Efficacy in Alzheimer's Disease

Numerous studies have investigated the efficacy of HupB in treating Alzheimer's disease. Key findings include:

- Comparative effectiveness : HupB has been shown to be less potent than Huperzine A (HupA) but possesses a higher therapeutic index, suggesting a more favorable safety profile .

- Cognitive enhancement : Clinical trials indicate that HupB can improve cognitive function and slow the progression of dementia .

- Development of derivatives : Research into novel derivatives of HupB has led to compounds that exhibit significantly enhanced AChE inhibition and selectivity, making them promising candidates for AD treatment .

Case Studies

- Neuroprotective Effects : In a study examining the effects of HupB on PC12 cells exposed to oxidative stress, pretreatment with HupB significantly elevated cell survival rates and antioxidant enzyme activities. This suggests that HupB may play a role in mitigating neurodegenerative processes associated with AD .

- Novel Derivatives : A study synthesized 16-substituted bifunctional derivatives of HupB that demonstrated enhanced inhibitory activity against both AChE and butyrylcholinesterase (BuChE). Some derivatives were found to be up to 1360 times more potent than the parent compound in inhibiting AChE, indicating potential for improved therapeutic outcomes .

Data Table: Comparative Pharmacological Properties

| Compound | AChE Inhibition (IC50) | BuChE Inhibition | Therapeutic Index | Neuroprotective Actions |

|---|---|---|---|---|

| This compound | 1930 nM | Moderate | Higher than HupA | Yes |

| Huperzine A | 72.4 nM | Moderate | Lower | Yes |

| Novel Derivative 9c | 480 times more potent than HupB | Higher potency than HupB | Not specified | Yes |

Mechanism of Action

Huperzine B is often compared with huperzine A, another alkaloid derived from Huperzia serrata. While both compounds exhibit acetylcholinesterase inhibitory activity, this compound has a higher therapeutic index and is considered to be safer in terms of side effects . Other similar compounds include galantamine and donepezil, which are also acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound is unique in its higher selectivity and potency .

Comparison with Similar Compounds

Table 1. AChE Inhibitory Activity of Huperzine Alkaloids

| Compound | IC₅₀ (μM) | Selectivity (AChE vs. BuChE) |

|---|---|---|

| Huperzine A | 0.074 | >1,000-fold |

| This compound | 20.2 | ~100-fold |

| Huperzine C | 0.6 | ~500-fold |

| Lycoparin C | 23.9 | Not reported |

Data derived from enzyme assays using rat AChE and serum butyrylcholinesterase (BuChE) .

AChE Inhibitory Activity and Selectivity

This compound exhibits mixed-type inhibition of AChE, binding both the catalytic site and peripheral anionic site (PAS) of the enzyme . While less potent than huperzine A, its derivatives, such as bis-huperzine B analogs with extended linker chains, show enhanced inhibitory activity (IC₅₀ = 0.1–1.2 μM) and selectivity for AChE over BuChE (>100-fold) . For example, a bis-huperzine B derivative with a six-carbon linker achieved an IC₅₀ of 0.12 μM, approaching the potency of huperzine A .

Pharmacokinetics and Therapeutic Indices

This compound demonstrates a higher therapeutic index than huperzine A in preclinical models, suggesting a wider safety margin. In mice, the therapeutic index (ratio of median lethal dose to effective dose) for this compound was 26.5 vs. 23.1 for huperzine A; in rats, this difference was more pronounced (294.8 vs. 72.9) . This advantage may stem from this compound’s lower affinity for peripheral cholinesterases, reducing side effects like gastrointestinal distress .

Neuroprotective and Anti-Inflammatory Effects

However, derivatives of this compound have shown dual functionality as AChE inhibitors and antioxidants, mitigating oxidative stress in neuronal cells .

Drug Development

This compound serves as a scaffold for novel bifunctional inhibitors. For instance, 16-substituted this compound derivatives with added moieties (e.g., alkylamines) exhibit improved blood-brain barrier permeability and multifunctional activity (e.g., AChE inhibition + β-amyloid aggregation suppression) .

Biological Activity

Huperzine B (HupB) is a naturally occurring alkaloid derived from the plant Huperzia serrata, known for its potential neuroprotective properties and activity as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of HupB, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

HupB is structurally related to Huperzine A (HupA), another alkaloid with established cognitive-enhancing effects. While HupA has been extensively studied, research on HupB is less comprehensive but indicates promising therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

Acetylcholinesterase Inhibition

HupB is recognized as a reversible and selective inhibitor of AChE, which plays a crucial role in the degradation of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Studies indicate that HupB has an IC50 value of 1930 nM for AChE inhibition, making it less potent than HupA (IC50 = 72.4 nM), but with a more favorable safety profile due to its higher therapeutic index .

Neuroprotective Effects

Research has shown that HupB exhibits neuroprotective properties by preventing neuronal damage induced by oxidative stress. It has been demonstrated that HupB can protect neuron-like cells against damage caused by oxygen and glucose deprivation, suggesting its potential utility in conditions characterized by hypoxic injury .

In Vitro Studies

A series of studies have evaluated the efficacy of HupB and its derivatives:

- Derivative Potency : Novel bifunctional derivatives of HupB have been synthesized, showing significantly enhanced potency as AChE inhibitors—some derivatives were found to be 480 to 1360 times more potent than HupB itself .

- Cell Viability : In vitro assays indicated that these derivatives not only inhibited AChE but also protected PC12 cells from hydrogen peroxide-induced cytotoxicity, highlighting their dual action as both enzyme inhibitors and neuroprotective agents .

Comparative Activity Table

The following table summarizes the comparative biological activity of this compound with other cholinesterase inhibitors:

| Compound | IC50 (nM) | Selectivity for AChE | Neuroprotective Effects |

|---|---|---|---|

| Huperzine A | 72.4 | High | Yes |

| This compound | 1930 | Moderate | Yes |

| Galantamine | Varies | Moderate | Yes |

| Neostigmine | Varies | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.